molecular formula C18H10ClFN2O2 B2488300 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-45-5

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No. B2488300
CAS RN: 478063-45-5
M. Wt: 340.74
InChI Key: JEYNOQYZGKCDTL-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, including structures similar to "4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine," play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. Research on these compounds focuses on their synthesis, structural analysis, and evaluation of their physical and chemical properties.

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves nucleophilic substitution, coupling reactions, and optimization of synthetic methods to achieve high yields. For example, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, demonstrates a method involving acylation and nucleophilic substitution, optimized for efficiency (Gan et al., 2021).

Molecular Structure Analysis

Structural characterization often employs techniques like NMR, MS, and X-ray diffraction. For instance, quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and crystal structure studies reveal the molecule's geometric configuration and intermolecular interactions, providing insights into the stability of the crystal structure of pyrimidine derivatives (Gandhi et al., 2016).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives towards various chemical reagents underlines their versatility in synthetic chemistry. The ability to undergo nucleophilic substitution and to form hydrogen-bonded sheets indicates their potential in forming complex molecular architectures (Trilleras et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and hydrophobicity, are crucial for the application of these compounds. Studies on polyimides derived from pyridine-containing diamine monomers reveal their good solubility, high thermal stability, and excellent hydrophobicity, making them useful in various industrial applications (Huang et al., 2017).

Scientific Research Applications

1. Synthesis and Biological Activity

Pyrimidine derivatives, including compounds structurally similar to 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine, have been explored for their potential in medicinal chemistry due to their role in biological processes. Studies have shown that these compounds can possess significant anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine ring plays a crucial role in determining these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

2. Importance as Intermediate in Antitumor Drugs

Certain derivatives of pyrimidine, closely related to the subject compound, serve as important intermediates in the synthesis of antitumor drugs. These derivatives are often used in the creation of small molecular inhibitors that are crucial in cancer treatment. The synthesis of these compounds involves acylation and nucleophilic substitution, and their structure is confirmed through methods like MS and 1H NMR (Wenhui Gan, Jinjin Wu, Hualan Zhou, Min Liao, Wufu Zhu, & Pengwu Zheng, 2021).

3. Quantum Chemical Studies

In the field of quantum chemistry, studies involving pyrimidine derivatives have been conducted to understand their molecular structure and interactions. For instance, quantum chemical calculations like Ab Initio and Density Functional Theory (DFT) are used to predict optimized geometry and investigate the role of specific atoms in intermolecular interactions. Such studies are vital in understanding the pharmacological potential of these compounds (S. Gandhi, U. H. Patel, Rajesh D. Modh, Yogesh Naliyapara, & Anilkumar S. Patel, 2016).

4. Antimicrobial Potential

Research into pyrimidine analogs has also shown that they can possess antimicrobial properties. Syntheses of C5/C6 substituted pyrimidine derivatives have led to the development of compounds with significant antimicrobial activities. This makes them candidates for further study as potential antimicrobial agents (N. M. Goudgaon & B. U. Sheshikant, 2013).

Safety and Hazards

Safety-wise, it has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Optimizing the biophysical parameters of broad-spectrum voltage-gated Na + channel blockers may lead to improved pain therapeutics . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-(2-chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O2/c19-14-8-12(20)6-7-15(14)23-17-13-9-16(11-4-2-1-3-5-11)24-18(13)22-10-21-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYNOQYZGKCDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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